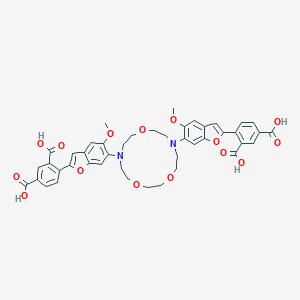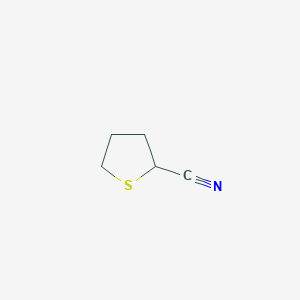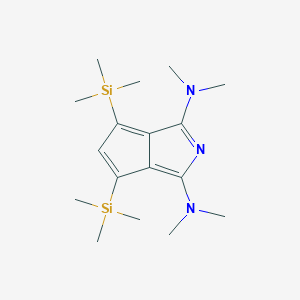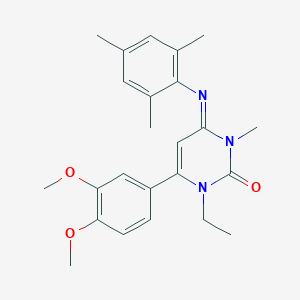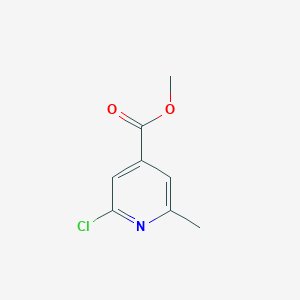
2-氯-6-甲基异烟酸甲酯
描述
Synthesis Analysis
The synthesis of Methyl 2-chloro-6-methylisonicotinate and related compounds involves detailed organic synthesis techniques. A significant synthesis method involves trifluoromethylation processes, highlighting the steps to synthesize related chloro and trifluoromethyl nicotinate derivatives, which are intermediates in producing novel anti-infective agents. This synthesis showcases the importance of using cost-effective and safe methods in organic synthesis, ensuring the availability of intermediates for further pharmaceutical developments (Mulder et al., 2013).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray diffraction and DFT calculations plays a crucial role in understanding the compound's configuration. Studies on bis(1-methylisonicotinate)hydrogen perchlorate and related compounds provide insights into the crystal and molecular structure, highlighting the significance of hydrogen bond and electrostatic interactions in determining the structural stability and molecular conformations of these compounds (Szafran, Katrusiak, & Dega‐Szafran, 2006).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of Methyl 2-chloro-6-methylisonicotinate involves studying its reactivity and interaction with various chemical agents. Research on the bacterial oxidation of N-methylisonicotinate, a photolytic product of paraquat, sheds light on the oxidative pathways and potential biodegradation mechanisms, contributing to the broader understanding of its environmental and biochemical reactivity (Orpin, Knight, & Evans, 1972).
Physical Properties Analysis
The analysis of physical properties, including crystal structure and hydrogen bonding, is vital in comprehending the compound's behavior in different states. Studies involving crystal and molecular structure investigations provide valuable data on the spatial arrangement and interactions at the molecular level, facilitating a better understanding of its solid-state properties (Bozkurt, Döner, Uçar, & Karabulut, 2011).
Chemical Properties Analysis
The chemical properties of Methyl 2-chloro-6-methylisonicotinate are closely related to its molecular structure, influencing its reactivity and stability. Quantum chemical, spectroscopic, and molecular docking investigations provide insights into its structural, spectroscopic, and electronic properties, suggesting potential applications in drug design for the treatment of pulmonary fibrosis (Milton Franklin Benial. A et al., 2022).
科学研究应用
Hydrogen Bonds and Conformational Analysis : The study by Szafran, Katrusiak, and Dega-Szafran (2006) examined hydrogen bonds and conformational analysis of bis(1-methylisonicotinate) hydrochloride monohydrate. This research is significant for understanding the crystal structure and hydrogen bonding properties of compounds closely related to Methyl 2-chloro-6-methylisonicotinate (Szafran, Katrusiak, & Dega-Szafran, 2006).
Crystal and Molecular Structure Studies : Another study by the same authors in 2008 investigated the crystal and molecular structure of bis(1-methylisonicotinate) hydrogen perchlorate. This research contributes to the understanding of molecular interactions and structures in compounds similar to Methyl 2-chloro-6-methylisonicotinate (Szafran, Katrusiak, & Dega-Szafran, 2008).
Microbial Metabolism of Pyridinium Compounds : Wright and Cain (1972) explored the microbial metabolism of N-methylisonicotinic acid. Insights from this study may be applicable to understanding the biological interactions and metabolic pathways of Methyl 2-chloro-6-methylisonicotinate (Wright & Cain, 1972).
Quantum Chemical and Spectroscopic Investigations : Pandimeena et al. (2022) conducted quantum chemical, spectroscopic, and molecular docking investigations of methyl 2-chloro 4-iodonicotinate, a compound structurally related to Methyl 2-chloro-6-methylisonicotinate. This study is crucial for understanding the electronic properties and potential drug applications of similar compounds (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Development of Synthesis Methods : Mulder et al. (2013) reported on the development of a safe and economical synthesis method for a closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate. This research is relevant for understanding synthesis methods that could be applicable to Methyl 2-chloro-6-methylisonicotinate (Mulder et al., 2013).
安全和危害
“Methyl 2-chloro-6-methylisonicotinate” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with skin .
属性
IUPAC Name |
methyl 2-chloro-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWMGYZSQKGUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374931 | |
| Record name | Methyl 2-chloro-6-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methylisonicotinate | |
CAS RN |
3998-90-1 | |
| Record name | Methyl 2-chloro-6-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Chloro-6-methylisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



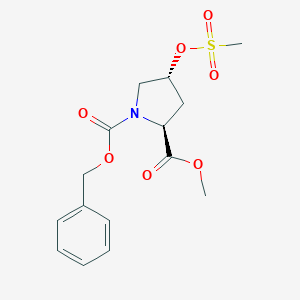
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
